
HP2Ddc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HP2Ddc, also known as 2-Deoxy-D-Glucose-6-Phosphate (2-DG-6-P), is a glucose analogue that has been used extensively in scientific research as a tool to study glucose metabolism. It is a structural analogue of glucose and is taken up by cells in a similar manner to glucose. However, unlike glucose, HP2Ddc cannot be metabolized by the cell, leading to the inhibition of glycolysis. This unique property of HP2Ddc has made it a valuable tool in the study of glucose metabolism and its role in various physiological and pathological conditions.
作用机制
HP2Ddc acts as a competitive inhibitor of glucose uptake and metabolism. It is taken up by cells in a similar manner to glucose, but once inside the cell, it cannot be metabolized. This leads to the inhibition of glycolysis, which is the primary pathway for glucose metabolism. The inhibition of glycolysis leads to a decrease in ATP production, which can lead to cell death.
生化和生理效应
HP2Ddc has been shown to have several biochemical and physiological effects. It inhibits glycolysis, leading to a decrease in ATP production, which can lead to cell death. It has also been shown to induce autophagy, which is a process that helps cells to recycle damaged or dysfunctional cellular components. HP2Ddc has been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy. It has also been shown to improve insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
HP2Ddc has several advantages as a tool for scientific research. It is a structural analogue of glucose and is taken up by cells in a similar manner, which makes it a valuable tool for studying glucose metabolism. Its unique property of inhibiting glycolysis has been exploited in cancer research to selectively kill cancer cells. HP2Ddc has also been shown to have potential therapeutic applications in the treatment of diabetes and neurodegenerative diseases.
However, there are also limitations to the use of HP2Ddc in scientific research. It is not a perfect mimic of glucose metabolism, and its effects on cellular metabolism may not be identical to those of glucose. Additionally, HP2Ddc has been shown to have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of HP2Ddc in scientific research. One potential application is in the development of new cancer therapies. HP2Ddc has been shown to selectively kill cancer cells that rely heavily on glycolysis for energy production. As such, it may be possible to develop new therapies that target cancer cells while sparing healthy cells.
Another potential application is in the treatment of diabetes. HP2Ddc has been shown to improve insulin sensitivity in animal models of diabetes. It may be possible to develop new therapies that target glucose metabolism to improve insulin sensitivity and glucose uptake in patients with diabetes.
Finally, HP2Ddc may have potential applications in the treatment of neurodegenerative diseases. It has been shown to induce autophagy, which is a process that helps cells to recycle damaged or dysfunctional cellular components. This property of HP2Ddc may be useful in the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成方法
HP2Ddc can be synthesized from D-glucose in a multistep process. The first step involves the conversion of D-glucose to D-glucose-6-phosphate. This is followed by the conversion of D-glucose-6-phosphate to 2-DG-6-P using a chemical reaction involving acetic anhydride and pyridine. The final product is purified using chromatography techniques to obtain pure HP2Ddc.
科学研究应用
HP2Ddc has been used extensively in scientific research to study glucose metabolism and its role in various physiological and pathological conditions. It has been used in studies involving cancer, diabetes, neurodegenerative diseases, and cardiovascular diseases. HP2Ddc has been shown to inhibit glycolysis, leading to a decrease in ATP production, which can lead to cell death. This property of HP2Ddc has been exploited in cancer research to selectively kill cancer cells that rely heavily on glycolysis for energy production.
属性
CAS 编号 |
130006-19-8 |
|---|---|
产品名称 |
HP2Ddc |
分子式 |
C23H27N5O5 |
分子量 |
453.5 g/mol |
IUPAC 名称 |
[5-[4-[(1-methyl-4H-pyridine-3-carbonyl)amino]-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C23H27N5O5/c1-26-10-3-5-16(13-26)21(29)24-19-9-12-28(23(31)25-19)20-8-7-18(33-20)15-32-22(30)17-6-4-11-27(2)14-17/h3-4,9-14,18,20H,5-8,15H2,1-2H3,(H,24,25,29,31) |
InChI 键 |
MICHLJWXTWDTGH-UHFFFAOYSA-N |
SMILES |
CN1C=CCC(=C1)C(=O)NC2=NC(=O)N(C=C2)C3CCC(O3)COC(=O)C4=CN(C=CC4)C |
规范 SMILES |
CN1C=CCC(=C1)C(=O)NC2=NC(=O)N(C=C2)C3CCC(O3)COC(=O)C4=CN(C=CC4)C |
同义词 |
5',4N-bis((1,4-dihydro-1-methyl-3-pyridinyl)carbonyl)-2',3'-dideoxycytosine HP2DDC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



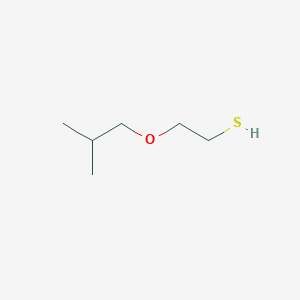
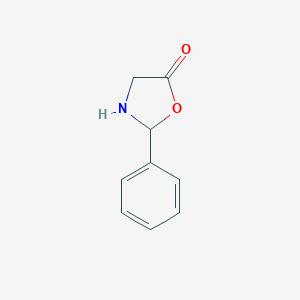
![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)
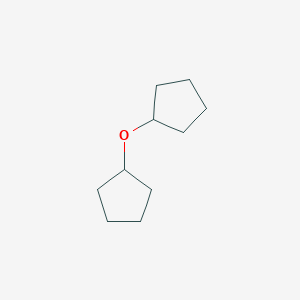
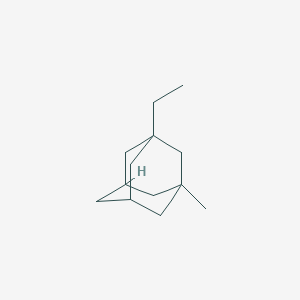
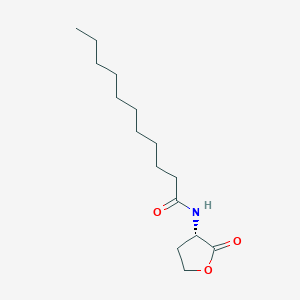
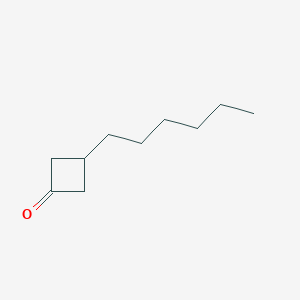
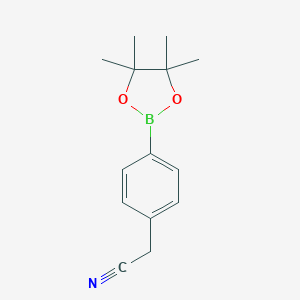
![(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B160425.png)
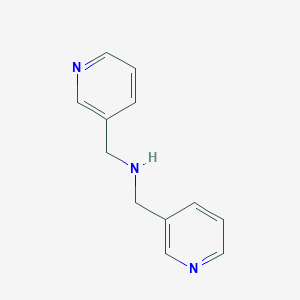
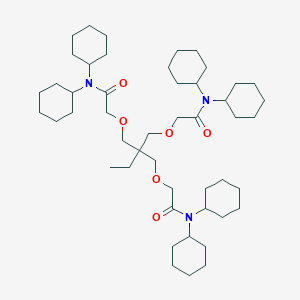
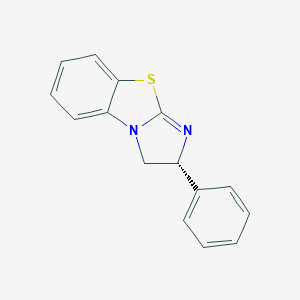
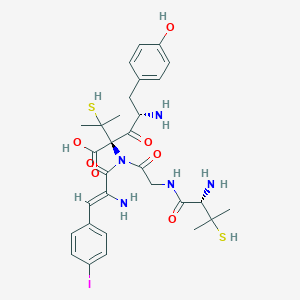
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)